molecular formula C34H62O11 B3069499 Oxtoxynol-10 CAS No. 9041-29-6

Oxtoxynol-10

Cat. No.: B3069499
CAS No.: 9041-29-6
M. Wt: 646.8 g/mol
InChI Key: IVKNZCBNXPYYKL-UHFFFAOYSA-N
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Description

Oxtoxynol-10 is a member of the octoxynol family, which are ethoxylated alkylphenols. These compounds are commonly used in various industries, particularly in cosmetics and personal care products, due to their surfactant properties. The numerical value in the name, such as “10” in this compound, indicates the average number of ethylene oxide units added to the alkylphenol molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxtoxynol-10 is synthesized by reacting p-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide. The reaction is typically carried out at elevated temperatures and under pressure in the presence of a base such as sodium hydroxide. The number of ethylene oxide units added can be controlled to produce different members of the octoxynol family .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation. The resulting product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Oxtoxynol-10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

Oxtoxynol-10 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Oxtoxynol-10 is part of a larger family of octoxynols, which vary in the number of ethylene oxide units added. Similar compounds include:

  • Oxtoxynol-1
  • Oxtoxynol-3
  • Oxtoxynol-5
  • Oxtoxynol-6
  • Oxtoxynol-7
  • Oxtoxynol-8
  • Oxtoxynol-9
  • Oxtoxynol-11
  • Oxtoxynol-12
  • Oxtoxynol-13
  • Oxtoxynol-16
  • Oxtoxynol-20
  • Oxtoxynol-25
  • Oxtoxynol-30
  • Oxtoxynol-33
  • Oxtoxynol-40
  • Oxtoxynol-70

The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKNZCBNXPYYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920397
Record name 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-66-4, 9041-29-6
Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-[p-(1,1,3,3-tetramethylbutyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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